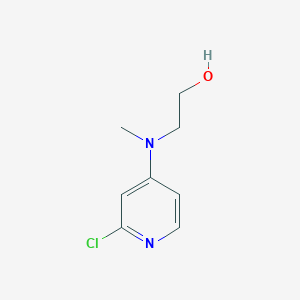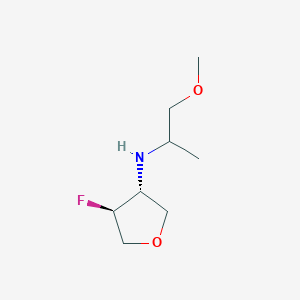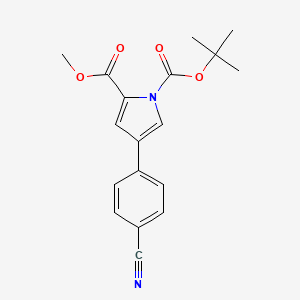
2-((2-氯吡啶-4-基)(甲基)氨基)乙醇
描述
2-((2-Chloropyridin-4-yl)(methyl)amino)ethan-1-ol, also known as 2-Chloro-N-methylpyridin-4-amine, is an organic compound that is used in a variety of scientific research applications. It is a synthetic molecule that can be synthesized from a number of different starting materials, including pyridine and chloroform. It is a versatile compound that can be used in a variety of different laboratory experiments, as well as for biochemical and physiological studies.
科学研究应用
合成和配合物的表征
化合物2-((2-氯吡啶-4-基)(甲基)氨基)乙醇已被用于合成和表征各种金属配合物,展示了其在形成配位化合物中的实用性。例如,在Hureau等人的研究中(2008年),该化合物被用于合成具有不同构型和性质的单核Mn(II)配合物,说明了其在创建具有特定电子和结构特性的配合物中的作用(Hureau et al., 2008)。
与DNA相互作用和抗菌研究
进一步的研究突显了该化合物在生物活性研究中的潜力,特别是在DNA相互作用和抗菌活性方面。Kurt等人(2020年)从2,6-二氨基吡啶合成了新型席夫碱配体,用于制备表现出DNA结合活性和有前景的抗菌性能的金属配合物(Kurt et al., 2020)。同样,Kumar等人(2012年)研究了三牙配体的Cu(II)配合物,用于其DNA结合、核酸酶活性和细胞毒性,展示了该化合物在开发治疗剂方面的相关性(Kumar et al., 2012)。
催化和聚合活性
该化合物还在催化和聚合研究中找到了应用。Zulu等人(2020年)研究了钯(II)配合物作为烯烃甲氧羰基化的催化剂,展示了该化合物在提高催化效率和选择性方面的实用性(Zulu et al., 2020)。
抗氧化和功能材料开发
此外,该化合物的衍生物已被研究用于其抗氧化活性和作为功能材料的潜力。Tressl等人(1998年)强调了类似麦洛伊丁的美拉德因聚合物的形成,表明了该化合物在食品化学和抗氧化性能研究中的作用(Tressl et al., 1998)。
属性
IUPAC Name |
2-[(2-chloropyridin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-11(4-5-12)7-2-3-10-8(9)6-7/h2-3,6,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVICTDTBFYZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{Octahydrocyclopenta[c]pyrrol-4-yl}piperazin-2-one dihydrochloride](/img/structure/B1531560.png)
![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)

![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)
![3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1531565.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)




![[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1531574.png)
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B1531576.png)
![7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531578.png)